N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide
Description
This compound features a fused pyrazolo-pyrido-triazin core with a 2-ethyl-3-(4-methoxyphenyl) substitution pattern and an acetamide group attached to a para-substituted phenyl ring. Its structural complexity arises from the polycyclic framework, which integrates pyrazole, pyridine, and triazine moieties.
Properties
Molecular Formula |
C25H22N6O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-[4-ethyl-5-(4-methoxyphenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H22N6O3/c1-4-20-22(16-5-11-19(34-3)12-6-16)24-28-27-23-21(31(24)29-20)13-14-30(25(23)33)18-9-7-17(8-10-18)26-15(2)32/h5-14H,4H2,1-3H3,(H,26,32) |
InChI Key |
FOQLOGFJPNSORL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction using a suitable aryl halide.
Attachment of the ethyl group: This can be done via an alkylation reaction.
Acetylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyridine Derivatives
- Structure : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide.
- Key Differences :
- Core : Pyrazolo[3,4-b]pyridine vs. pyrazolo-pyrido-triazin in the target compound.
- Substituents : 4-Chlorophenyl vs. 4-methoxyphenyl; methyl at position 4 vs. ethyl at position 2.
- Physicochemical Data :
- IR : 1682 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).
- ¹H NMR : δ 1.80 (Ar-CH₃), 3.81 (OCH₃), 4.26 (CH₂).
- MS : m/z 498 (M⁺).
The triazine ring in the target compound adds rigidity and hydrogen-bonding capacity .
Triazolo-Pyridazine Analogues
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (from ):
- Structure : Triazolo-pyridazine core with methyl and acetamide substituents.
- Key Differences :
- Core : Triazolo[4,3-b]pyridazine vs. pyrazolo-pyrido-triazin.
- Substituents : Methyl at position 3 vs. ethyl and 4-methoxyphenyl in the target compound.
- Synthesis : Likely involves cyclocondensation of hydrazines with carbonyl intermediates.
Comparison : The triazolo-pyridazine core lacks the pyridine and pyrazole rings present in the target compound, reducing structural complexity and possibly bioavailability. The absence of a 4-methoxyphenyl group may limit π-π stacking interactions .
Triazolo-Pyrazine Derivatives
N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide (from ):
- Structure : Triazolo-pyrazine core with acrylamide and phenyl substituents.
- Key Differences :
- Core : Triazolo[4,3-a]pyrazine vs. pyrazolo-pyrido-triazin.
- Substituents : Acrylamide vs. acetamide; phenyl vs. 4-methoxyphenyl.
- Synthesis : Likely involves coupling of acrylamide with a preformed triazolo-pyrazine intermediate.
Comparison : The acrylamide group introduces α,β-unsaturation, enhancing electrophilicity compared to the acetamide in the target compound. The triazolo-pyrazine core may exhibit distinct electronic properties due to nitrogen positioning .
Structural and Functional Analysis Table
Key Findings and Implications
- Ethyl groups may improve lipophilicity compared to methyl or chloro substituents.
- Synthetic Challenges : Multi-component reactions (e.g., ) and heterocyclization () are critical for constructing complex cores, but yields and purity depend on substituent compatibility .
Biological Activity
N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound notable for its unique structural features, including multiple heterocyclic rings that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of specific kinases involved in cancer progression and inflammation.
Structural Characteristics
The compound's structure includes:
- Pyrazolo and Pyrido Rings : These contribute to the compound's interaction with biological targets.
- Methoxy Group : Enhances chemical properties and biological activity.
- Ethyl Substituent : Adds to the molecular diversity and potential interactions.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. It has shown promise in:
- Inhibition of Kinases : Particularly those involved in cancer pathways.
- Anti-inflammatory Properties : Potential applications in treating inflammatory diseases.
Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems. Interaction studies are typically conducted using techniques such as:
- Molecular Docking : To predict binding affinities and interactions with target proteins.
- Fluorometric Assays : To evaluate inhibitory activities against specific enzymes.
Case Studies
Research has highlighted various aspects of the biological activity of this compound:
-
Kinase Inhibition Studies :
- A study demonstrated that the compound effectively inhibits certain kinases involved in tumor growth. The IC50 values were determined through enzyme assays and showed promising results compared to known inhibitors.
-
Inflammation Models :
- In vivo studies using animal models of inflammation indicated that treatment with this compound resulted in a significant reduction of inflammatory markers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-methylphenyl)-pyrazolo[5,1-c]pyridine | Pyrazole ring with methyl substitution | Simpler structure but similar biological targets |
| N-(4-methoxybenzoyl)pyrazole | Contains a methoxy group and a pyrazole | Focused on anti-inflammatory properties |
| 2-Ethyl-N-(pyridin-3-yl)acetamide | Ethyl group with a pyridine ring | Lacks complex heterocycles but retains acetamide functionality |
This table illustrates how this compound stands out due to its intricate multi-ring structure and potential for diverse biological interactions compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
